[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone
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Overview
Description
4-(4-Chlorobenzyl)piperazin-1-ylmethanone: is a chemical compound with the molecular formula C17H16Cl3N3O It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a cyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)piperazin-1-ylmethanone typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with cyclopropylcarbonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-Chlorobenzyl)piperazin-1-ylmethanone can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents such as acetic acid or water.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Chlorobenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: In the medical field, 4-(4-Chlorobenzyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring and the chlorobenzyl group can interact with receptors or enzymes, modulating their activity. The cyclopropylmethanone moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
Comparison: Compared to its similar compounds, 4-(4-Chlorobenzyl)piperazin-1-ylmethanone is unique due to the presence of the cyclopropylmethanone moiety. This structural feature can influence its chemical reactivity, biological activity, and physical properties. For instance, the cyclopropyl group may confer increased rigidity and stability to the molecule, potentially enhancing its binding interactions with biological targets.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDOKVXTSUCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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